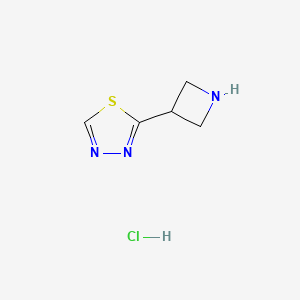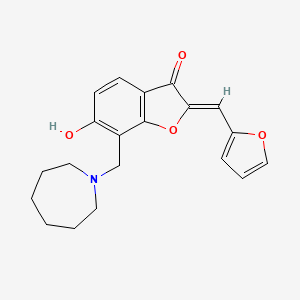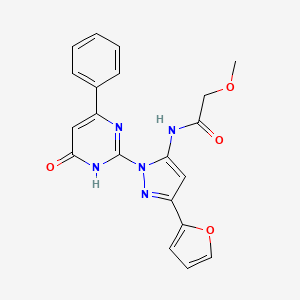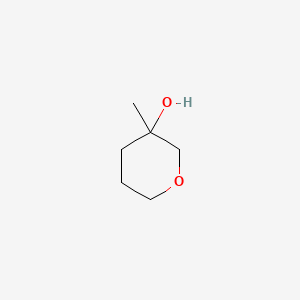
2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives can be quite diverse, depending on the other functional groups present in the molecule . Without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions of “2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride”.科学的研究の応用
Antimicrobial and Anticancer Properties
Antimicrobial and Anticancer Activity : Azetidinone analogs, including 2-(Azetidin-3-yl)-1,3,4-thiadiazole hydrochloride, demonstrate significant antimicrobial activity against multidrug-resistant strains. They also exhibit cytotoxic activity against various carcinoma cell lines, suggesting their potential as anticancer agents (Hussein et al., 2020).
Antifungal Agents : Derivatives of 2-(Azetidin-3-yl)-1,3,4-thiadiazole hydrochloride have been synthesized and found to be potent antifungal agents, with some showing comparable activity to standard antifungal drugs (Rajput et al., 2011).
Antibacterial Properties : Azetidin-2-ones derivatives of this compound are more active than thiazolidin-4-ones derivatives in inhibiting pathogenic bacterial and fungal strains (Gilani et al., 2016).
Biological Activity and Synthesis
Synthesis and Biological Activity Evaluation : Novel azetidin-2-one compounds have been synthesized, including derivatives of 2-(Azetidin-3-yl)-1,3,4-thiadiazole hydrochloride. Their biological activity was evaluated against various bacteria types, and they showed significant minimum inhibitory concentrations (Saeed et al., 2020).
Potential Antimicrobial Agents : New benzimidazole derivatives, including azetidin-2-ones, have been synthesized and screened for their antimicrobial activity, showing potential as antimicrobial agents (Ansari et al., 2009).
Antitubercular Properties : 2-Azetidinones bearing a thiazole nucleus have shown potential as antitubercular agents. They have been evaluated for their antitubercular activity against Mycobacterium tuberculosis (Parikh et al., 2000).
In Vitro Biological Evaluation : Derivatives of 2-(Azetidin-3-yl)-1,3,4-thiadiazole hydrochloride have been evaluated for their antibacterial and antifungal activities. The synthesized compounds were confirmed using various spectroscopy techniques (Makwane et al., 2018).
Molecular Docking Studies : Azetidin-2-ones and thiazolidin-4-ones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole, including derivatives of the compound , have been synthesized and evaluated for their antibacterial properties. Molecular docking studies indicated their mechanism of action (Patel et al., 2014).
Antimicrobial Susceptibility Test : Substituted azetidinonyl and thiazolidinonyl derivatives of 1,3,4-thiadiazino indoles, including those related to 2-(Azetidin-3-yl)-1,3,4-thiadiazole hydrochloride, have been synthesized and evaluated for their antimicrobial properties. They showed potent antibacterial and antifungal activities (Panwar et al., 2006).
Antifungal Activities : New derivatives of 2-(Azetidin-3-yl)-1,3,4-thiadiazole hydrochloride have been synthesized and showed notable antifungal activity against Candida albicans and Aspergillus niger (Gupta et al., 2011).
作用機序
The mechanism of action of a compound like “2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride” would depend on its intended use, particularly if it’s a drug. Some azetidine derivatives have shown biological activity , but without more specific information, it’s not possible to provide a detailed analysis.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S.ClH/c1-4(2-6-1)5-8-7-3-9-5;/h3-4,6H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTLYQNZISVOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NN=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexa-4,5-dienoicacid](/img/structure/B2970599.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2970602.png)
![2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2970603.png)
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2970604.png)
![2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2970606.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2970607.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2970613.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2970615.png)
![4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride](/img/structure/B2970616.png)
![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2970618.png)

